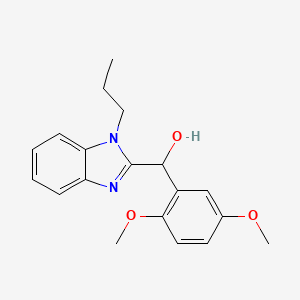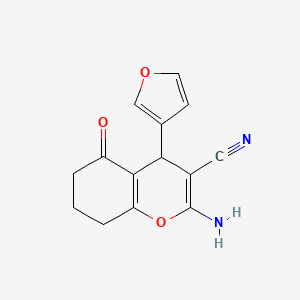
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, commonly known as CFDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, and its mechanism of action has been widely investigated.
Mecanismo De Acción
The mechanism of action of CFDP is not fully understood, but it is believed to act on various molecular targets involved in cancer cell growth, inflammation, and pain. CFDP has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylases. CFDP has also been shown to inhibit the activity of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, CFDP has been shown to activate the opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
CFDP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and reduction of pain. CFDP has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. CFDP has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, CFDP has been shown to reduce pain in animal models, which may be due to its activation of the opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CFDP in lab experiments is its potential as a multi-targeted agent, as it has been shown to act on various molecular targets involved in cancer cell growth, inflammation, and pain. Additionally, CFDP has shown promising results in preclinical studies, making it a potential candidate for further investigation. However, one limitation of using CFDP in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CFDP. One potential direction is the investigation of its potential use in combination with other anti-cancer agents, as it has been shown to act on different molecular targets than other anti-cancer agents. Additionally, further investigation is needed to fully understand the mechanism of action of CFDP and its potential as an anti-inflammatory and analgesic agent. Furthermore, the development of novel formulations of CFDP with improved solubility may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CFDP involves the reaction of 4-fluorophenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-fluorophenylhydrazine ethyl cyanoacetate. This intermediate is then reacted with diethyl malonate in the presence of sodium ethoxide to form 1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
CFDP has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has shown promising results in preclinical studies as an anti-tumor agent, inhibiting the growth of various cancer cell lines. CFDP has also been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, CFDP has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21(4-2)17(23)15-12-22(11-5-10-19)20-16(15)13-6-8-14(18)9-7-13/h6-9,12H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIFQXAGLWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
![3-(3,4-dimethoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5088329.png)
![5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5088339.png)
![[1-[(4-methoxyphenoxy)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5088344.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5088350.png)
amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)

![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
